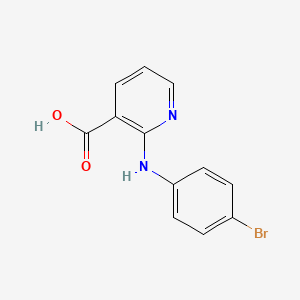
2-(p-Bromoanilino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromoanilino)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-bromoanilino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromoanilino)pyridine-3-carboxylic acid typically involves the following steps:
Formation of 4-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable catalyst.
Coupling Reaction: The 4-bromoaniline is then coupled with 2-chloropyridine-3-carboxylic acid under basic conditions to form the desired product. Common reagents for this step include palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromoanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(p-Bromoanilino)nicotinic acid is a compound that combines structural features of nicotinic acid with a p-bromoaniline moiety. It has a pyridine ring substituted at the 2-position with a p-bromoanilino group and the chemical formula C₁₁H₈BrN₃O₂. This compound is of interest for its potential biological activities and applications in medicinal chemistry.
Research and Applications
Research indicates that compounds related to this compound exhibit significant biological activities:
- Antimicrobial Properties Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity Studies suggest potential anticancer properties.
Applications
The applications of this compound include:
- Medicinal Chemistry As a building block for synthesizing more complex molecules with drug-like properties.
- Chemical Research As a reagent in organic synthesis.
- Biological Studies For investigating its interactions with biological systems.
Compound comparisons
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Chloronicotinic Acid | Chlorine substituent on the pyridine ring | Used as a precursor for various derivatives |
| 4-Bromoaniline | Bromine substituent on aniline | Commonly used in dye synthesis |
| Nicotinic Acid | Basic structure of pyridine with carboxylic acid | Essential nutrient (Vitamin B3) |
| 2-(m-Anilino)nicotinic Acid | m-Anilino substitution instead of p-bromo | Different receptor interaction profile |
Mechanism of Action
The mechanism of action of 2-(4-bromoanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromoisonicotinic acid
- 2-bromopyridine-3-carboxylic acid
- 4-bromopyridine-3-carboxylic acid
Uniqueness
2-(4-bromoanilino)pyridine-3-carboxylic acid is unique due to the presence of both the 4-bromoanilino and pyridine-3-carboxylic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
2-(4-bromoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
FYKZUPUYMSLAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















